3,5-Dibromo-4-methoxybenzaldehyde
Overview
Description
3,5-Dibromo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Br2O2. It is a dibrominated derivative of methoxybenzaldehyde and is characterized by the presence of two bromine atoms at the 3 and 5 positions and a methoxy group at the 4 position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as building blocks , suggesting that it may interact with a variety of biological targets.
Mode of Action
Brominated compounds like this often undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
It is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C9 inhibitor . These properties could impact its bioavailability and pharmacokinetic behavior.
Action Environment
The action of 3,5-Dibromo-4-methoxybenzaldehyde can be influenced by various environmental factors. For instance, its reactivity might be affected by temperature, pH, and the presence of other chemical species. It is recommended to store this compound under inert gas (nitrogen or argon) at 2-8°C .
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in various biochemical reactions
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 4-methoxybenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: 3,5-Dibromo-4-methoxybenzoic acid.
Reduction: 3,5-Dibromo-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromo-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential anticancer and antimicrobial properties.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromobenzaldehyde: Lacks the methoxy group at the 4 position.
3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: Contains an additional hydroxyl group at the 2 position.
4-Bromo-3,5-dimethoxybenzaldehyde: Has two methoxy groups at the 3 and 5 positions instead of bromine atoms.
Uniqueness
3,5-Dibromo-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine atoms and a methoxy group allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
3,5-dibromo-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGHJINSPMGDKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973986 | |
Record name | 3,5-Dibromo-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5844-80-4 | |
Record name | 3,5-Dibromo-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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